Phosphodiesterase-IN-1
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Overview
Description
Phosphodiesterase-IN-1 is a compound that inhibits the activity of phosphodiesterase enzymes, which are responsible for breaking down cyclic nucleotides such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. These cyclic nucleotides play crucial roles in various cellular processes, including signal transduction, regulation of gene expression, and maintenance of cellular homeostasis. This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including neurodegenerative disorders, cardiovascular diseases, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phosphodiesterase-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of bis(p-nitrophenyl) phosphate as a starting material, which undergoes hydrolysis in the presence of phosphodiesterase enzymes to produce the desired compound . The reaction conditions often include a temperature of 37°C and a pH of 8.8, with reagents such as ammonium acetate and magnesium acetate being used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous spectrophotometric rate determination to monitor the reaction progress and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Phosphodiesterase-IN-1 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis reaction involves the cleavage of phosphodiester bonds, resulting in the formation of cyclic nucleotides . Oxidation and reduction reactions may also occur, depending on the specific conditions and reagents used.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bis(p-nitrophenyl) phosphate, ammonium acetate, and magnesium acetate . The reactions are typically carried out at a temperature of 37°C and a pH of 8.8 .
Major Products Formed: The major products formed from the reactions involving this compound include cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are crucial second messengers in various cellular processes .
Scientific Research Applications
Phosphodiesterase-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of phosphodiesterase enzyme inhibition and the role of cyclic nucleotides in cellular processes . In biology, this compound is used to investigate the regulation of gene expression and signal transduction pathways . In medicine, it has potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer’s disease, cardiovascular diseases, and certain types of cancer . In industry, this compound is used in the development of new drugs and therapeutic agents targeting phosphodiesterase enzymes .
Mechanism of Action
Phosphodiesterase-IN-1 exerts its effects by inhibiting the activity of phosphodiesterase enzymes, thereby preventing the breakdown of cyclic adenosine monophosphate and cyclic guanosine monophosphate . This inhibition leads to an increase in the levels of these cyclic nucleotides within the cell, which in turn regulates various physiological processes by decreasing the levels of calcium in the cell . The molecular targets of this compound include the phosphodiesterase enzymes themselves, and the pathways involved include the cyclic adenosine monophosphate and cyclic guanosine monophosphate signaling pathways .
Comparison with Similar Compounds
Phosphodiesterase-IN-1 is unique in its ability to selectively inhibit phosphodiesterase enzymes, making it a valuable tool in scientific research and therapeutic applications. Similar compounds include other phosphodiesterase inhibitors such as sildenafil, which targets phosphodiesterase type 5, and rolipram, which targets phosphodiesterase type 4 . These compounds share similar mechanisms of action but differ in their selectivity for specific phosphodiesterase enzyme isoforms and their therapeutic applications .
Properties
Molecular Formula |
C15H15FN4O |
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Molecular Weight |
286.30 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H15FN4O/c1-8(2)12-13-14(20-19-12)15(21)18-11(17-13)7-9-3-5-10(16)6-4-9/h3-6,8H,7H2,1-2H3,(H,19,20)(H,17,18,21) |
InChI Key |
KNEISJHXOXOHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C(=O)NC(=N2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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